2-Chloro-7-fluoroquinoline-4-carbonylchloride 2-Chloro-7-fluoroquinoline-4-carbonylchloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20467237
InChI: InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H
SMILES:
Molecular Formula: C10H4Cl2FNO
Molecular Weight: 244.05 g/mol

2-Chloro-7-fluoroquinoline-4-carbonylchloride

CAS No.:

Cat. No.: VC20467237

Molecular Formula: C10H4Cl2FNO

Molecular Weight: 244.05 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7-fluoroquinoline-4-carbonylchloride -

Specification

Molecular Formula C10H4Cl2FNO
Molecular Weight 244.05 g/mol
IUPAC Name 2-chloro-7-fluoroquinoline-4-carbonyl chloride
Standard InChI InChI=1S/C10H4Cl2FNO/c11-9-4-7(10(12)15)6-2-1-5(13)3-8(6)14-9/h1-4H
Standard InChI Key RMABPLSGQZCFBH-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1F)N=C(C=C2C(=O)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

2-Chloro-7-fluoroquinoline-4-carbonylchloride (C11_{11}H5_5Cl2_2FNO) consists of a bicyclic quinoline core modified with halogen atoms and a carbonyl chloride moiety. Key structural attributes include:

  • Position 2: Chlorine atom, enhancing electrophilic substitution resistance.

  • Position 7: Fluorine atom, improving lipid solubility and membrane permeability.

  • Position 4: Carbonyl chloride group, enabling nucleophilic acyl substitution reactions.

The planar structure facilitates π-π stacking interactions, while the electron-withdrawing groups enhance reactivity toward amines and alcohols .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically proceeds via chlorination of 2-chloro-7-fluoroquinoline-4-carboxylic acid (Scheme 1):

Scheme 1:

  • Carboxylic Acid Preparation:

    • Gould-Jacobs reaction: Condensation of 2-chloro-7-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization under acidic conditions .

  • Carbonyl Chloride Formation:

    • Treatment with thionyl chloride (SOCl2_2) or oxalyl chloride ((COCl)2_2) in anhydrous dichloromethane at 0–5°C yields the target compound .

Reaction Conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or toluene

  • Catalyst: Catalytic dimethylformamide (DMF) for accelerated chlorination .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValueMethod/Reference
Molecular Weight264.52 g/molCalculated
Log P (octanol-water)~3.2Predicted (XLOGP3)
Water Solubility0.004–0.008 mg/mLESOL Model
Melting Point152–155°C (decomposes)Analogous Compounds
pKa~1.8 (carbonyl chloride)Estimated

The low water solubility necessitates formulation as salts (e.g., sodium or mesylate) for pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Antibacterial Agent Development

The compound’s structure aligns with fluoroquinolone antibiotics, which inhibit DNA gyrase and topoisomerase IV . Key derivatives include:

  • Amide Derivatives: React with piperazine or aminopyrrolidine to enhance Gram-negative activity .

  • Ester Prodrugs: Improve oral bioavailability via hydrolysis in vivo .

Table 1: Comparative Antibacterial Activity of Analogous Compounds

CompoundMIC against MRSA (μg/mL)MIC against P. aeruginosa (μg/mL)
Balofloxacin (Parent)0.1560.313
Acetylated Derivative0.01950.039
Propionyl Derivative0.0390.078

Data adapted from Frontiers in Chemistry (2022) .

Mechanism of Action

  • Target Binding: Docking studies indicate strong interactions with DNA gyrase (PDB: 2XCT), particularly via hydrogen bonds with Ser84 and hydrophobic contacts with the quinoline core .

  • Membrane Disruption: Atomic force microscopy (AFM) reveals compound-induced lysis of MRSA cells, suggesting dual bacteriostatic/bactericidal effects .

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